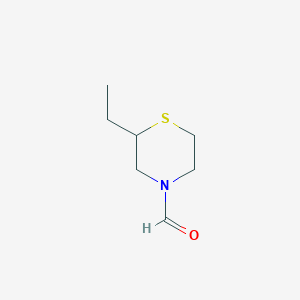
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol . It is also known by its synonym, 2-Ethyl-thiomorpholine-4-carbaldehyde . This compound is characterized by the presence of a thiomorpholine ring substituted with an ethyl group and a formyl group.
Preparation Methods
The synthesis of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with ethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formyl group to an alcohol group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) can be compared with other similar compounds, such as:
Thiomorpholinecarboxaldehyde: Lacks the ethyl substitution, leading to different chemical and biological properties.
2-Ethylmorpholine: Similar structure but without the formyl group, resulting in different reactivity and applications.
4-Morpholinecarboxaldehyde: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and uses.
The uniqueness of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H13NOS |
|---|---|
Molecular Weight |
159.25 g/mol |
IUPAC Name |
2-ethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-2-7-5-8(6-9)3-4-10-7/h6-7H,2-5H2,1H3 |
InChI Key |
AXEDGKLMANSSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
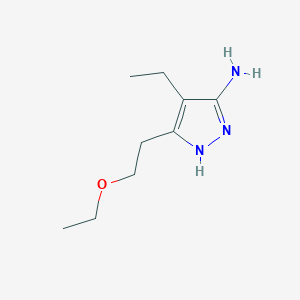
![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)
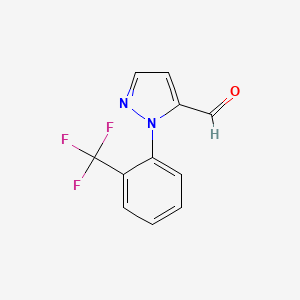
![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
![[1,1'-Bi(cyclopentane)]-1-amine](/img/structure/B13623786.png)
![1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623791.png)
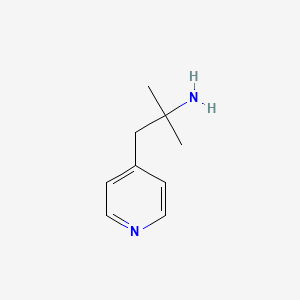
![2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid](/img/structure/B13623804.png)
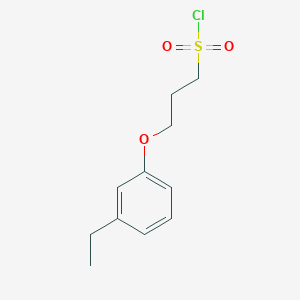
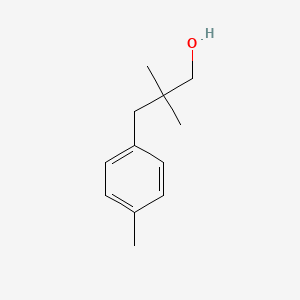
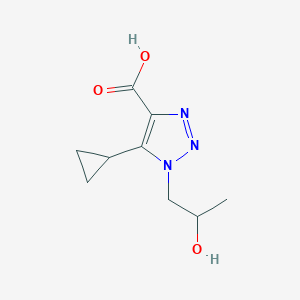
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
